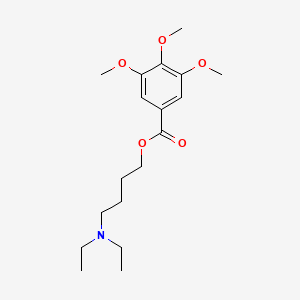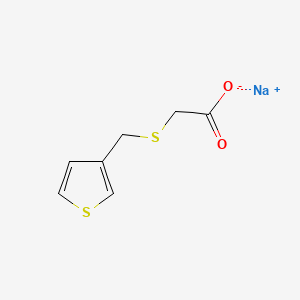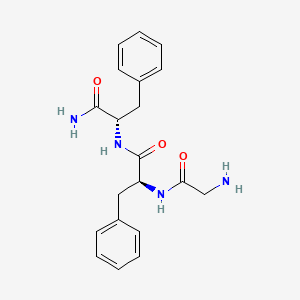
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile is an organic compound with a unique structure that combines a phenyl group, a carbonitrile group, and an oxo-indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile typically involves the reaction of 3-(2-cyanophenyl)propanoic acid with suitable reagents under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the carbonitrile group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares a similar oxo and phenyl structure but differs in the presence of a pyrrolidine ring.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Another compound with a similar indene and carbonitrile structure.
Uniqueness
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
28858-01-7 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C16H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-9,14-15H |
Clave InChI |
JQITZNWYBYBXNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)


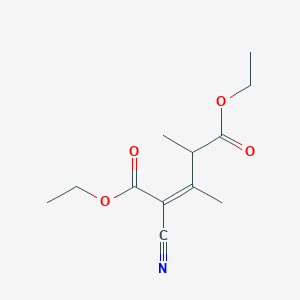
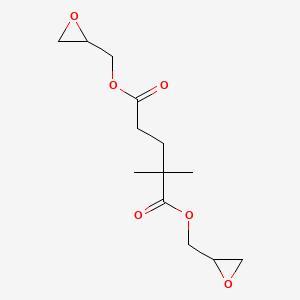


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
